3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylated pyrazole ring, and a triazole moiety linked to a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through electrophilic aromatic substitution reactions involving fluorine sources. The pyrazole ring is often constructed using a condensation reaction between hydrazines and β-diketones or β-ketoesters. Finally, the pyridine ring can be introduced through a series of reactions involving pyridine derivatives and appropriate reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: : The triazole ring can be reduced to form triazolamines.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Triazolamines.
Substitution: : Various substituted pyrazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems due to its unique structure.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It may find use in the production of advanced materials and catalysts.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of fluorophenyl, pyrazole, and triazole groups. Similar compounds may include:
Fluorophenyl derivatives: : Compounds with fluorophenyl groups but lacking the pyrazole and triazole moieties.
Pyrazole derivatives: : Compounds with pyrazole rings but without the fluorophenyl and triazole groups.
Triazole derivatives: : Compounds with triazole rings but without the fluorophenyl and pyrazole groups.
These similar compounds may have different properties and applications compared to 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, highlighting its uniqueness.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-26-18(10-17(24-26)13-2-4-14(20)5-3-13)19(28)22-11-15-12-27(25-23-15)16-6-8-21-9-7-16/h2-10,12H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNRUMFJCLIHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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